molecular formula C17H30BNO4 B12070956 tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate

tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B12070956
M. Wt: 323.2 g/mol
InChI Key: YPYJUPOKIAKWHW-UHFFFAOYSA-N
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Description

tert-Butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate: is a complex organic compound that features a tert-butyl group, a dihydropyridine ring, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate typically involves multiple steps. One common method includes the formation of the dihydropyridine ring followed by the introduction of the dioxaborolane group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

    Substitution: The dioxaborolane moiety can participate in various substitution reactions, such as Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in cross-coupling reactions.

Major Products:

    Oxidation: Pyridine derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted aromatic and aliphatic compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: In biological research, it can be used to study the interactions of boron-containing compounds with biological molecules.

Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with various molecular targets. The dioxaborolane moiety can form reversible covalent bonds with hydroxyl and amino groups, making it useful in enzyme inhibition and receptor binding studies. The dihydropyridine ring can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

  • tert-Butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Uniqueness: The presence of both the dihydropyridine ring and the dioxaborolane moiety in tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate makes it unique compared to similar compounds. This combination allows for a wide range of chemical reactions and applications, particularly in the fields of medicinal chemistry and materials science.

Properties

Molecular Formula

C17H30BNO4

Molecular Weight

323.2 g/mol

IUPAC Name

tert-butyl 6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C17H30BNO4/c1-12-11-13(18-22-16(5,6)17(7,8)23-18)9-10-19(12)14(20)21-15(2,3)4/h11-12H,9-10H2,1-8H3

InChI Key

YPYJUPOKIAKWHW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(N(CC2)C(=O)OC(C)(C)C)C

Origin of Product

United States

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